4-Hydroxyantipyrine glucuronide

描述

Chemical Identity and Structural Characterization

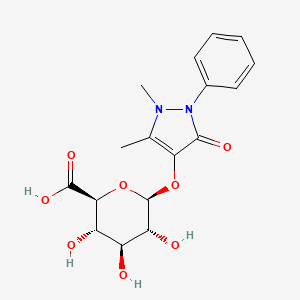

This compound (CAS 28070-40-8) is a glucuronide conjugate with the molecular formula $$ \text{C}{17}\text{H}{20}\text{N}{2}\text{O}{8} $$ and a molecular weight of 380.3 g/mol. Its structure consists of 4-hydroxyantipyrine (1,5-dimethyl-2-phenyl-4-hydroxy-1H-pyrazol-3-one) linked via a β-glycosidic bond to glucuronic acid (Figure 1). The parent compound, 4-hydroxyantipyrine, features a pyrazolone ring substituted with methyl, phenyl, and hydroxyl groups, with a melting point of 184–186°C and a predicted pKa of 11.99.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{17}\text{H}{20}\text{N}{2}\text{O}{8} $$ |

| Molecular Weight | 380.3 g/mol |

| CAS Registry Number | 28070-40-8 |

| Solubility | Soluble in polar solvents |

The glucuronidation occurs at the 4-hydroxy position of the pyrazolone ring, rendering the metabolite more hydrophilic for renal excretion. Nuclear magnetic resonance (NMR) studies confirm the β-configuration of the glucuronic acid linkage, while mass spectrometry identifies the intact conjugate through characteristic fragmentation patterns.

Historical Context in Pharmacological Research

Antipyrine, first synthesized in 1883, gained prominence as a model substrate for studying hepatic oxidative metabolism due to its predictable pharmacokinetics and minimal protein binding. By the 1980s, researchers isolated this compound from human and rat urine, establishing its role in phase II metabolism. Early chromatographic methods, including silica gel chromatography, enabled the separation of glucuronide and sulfate conjugates, revealing species-specific differences: rats predominantly form sulfates, while humans favor glucuronidation.

The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry, later permitted quantitative assessment of this metabolite in biological matrices. These advancements correlated glucuronide levels with UDP-glucuronosyltransferase (UGT) activity, particularly UGT1A and UGT2B isoforms.

Role as a Key Metabolite of Antipyrine

Antipyrine undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily yielding 4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine. 4-Hydroxylation, mediated mainly by CYP3A4 and CYP1A2, produces the intermediate 4-hydroxyantipyrine, which is subsequently glucuronidated by UGTs.

Table 2: Enzymatic Pathways in Antipyrine Metabolism

| Metabolite | Primary Enzymes |

|---|---|

| 4-Hydroxyantipyrine | CYP3A4, CYP1A2 |

| This compound | UGT1A, UGT2B |

| Norantipyrine | CYP2C8/9/18 |

In vitro studies using human liver microsomes demonstrate that glucuronidation follows Michaelis-Menten kinetics, with a $$ V{\text{max}} $$ of 1.54 nmol·mg⁻¹·min⁻¹ and a $$ Km $$ of 39.6 mmol/L for 4-hydroxyantipyrine. This metabolite’s urinary excretion accounts for 20–30% of the administered antipyrine dose in humans, underscoring its significance in metabolic clearance. Piperine, an inhibitor of UGT activity, reduces glucuronidation rates by depleting intracellular UDP-glucuronic acid, highlighting the dependency on cofactor availability.

属性

CAS 编号 |

28070-40-8 |

|---|---|

分子式 |

C17H20N2O8 |

分子量 |

380.3 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-6-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H20N2O8/c1-8-13(15(23)19(18(8)2)9-6-4-3-5-7-9)26-17-12(22)10(20)11(21)14(27-17)16(24)25/h3-7,10-12,14,17,20-22H,1-2H3,(H,24,25)/t10-,11-,12+,14-,17+/m0/s1 |

InChI 键 |

XVEWXARTQXMHQC-IZURVTBUSA-N |

手性 SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

规范 SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyantipyrine glucuronide typically involves the enzymatic glucuronidation of 4-Hydroxyantipyrine. This process is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate .

Industrial Production Methods

Industrial production of this compound follows similar enzymatic pathways but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .

化学反应分析

Types of Reactions

4-Hydroxyantipyrine glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions .

Common Reagents and Conditions

The glucuronidation reaction requires UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .

Major Products

The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can regenerate 4-Hydroxyantipyrine and glucuronic acid .

科学研究应用

4-Hydroxyantipyrine glucuronide has several applications in scientific research:

Pharmacokinetics: It is used to study the metabolism and excretion of antipyrine and related compounds.

Toxicology: The compound helps in understanding the detoxification pathways of xenobiotics in the liver.

Analytical Chemistry: It serves as a standard in the development of analytical methods for detecting glucuronide conjugates in biological samples.

Drug Development: Insights into its formation and excretion are valuable for designing drugs with improved pharmacokinetic properties.

作用机制

4-Hydroxyantipyrine glucuronide exerts its effects primarily through its role in the detoxification and excretion of 4-Hydroxyantipyrine. The glucuronidation process increases the solubility of 4-Hydroxyantipyrine, facilitating its excretion via urine. This mechanism involves the molecular target UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to 4-Hydroxyantipyrine .

相似化合物的比较

Data Tables

Table 1: Degradation Half-Lives of Selected Glucuronides and Glucosides

| Compound Class | Substituents | t1/2 (h) | Reference |

|---|---|---|---|

| Acyl glucuronide | Di-methylated | 23.3 | |

| Acyl glucoside | Di-methylated | 16.0 | |

| Estradiol-17β-glucuronide | - | Steady-state in 2 h |

Table 2: UGT Catalytic Efficiency for Quercetin Glucuronidation

| UGT Isoform | Catalytic Efficiency (kcat/Km) Order |

|---|---|

| UGT1A9 | 3-O > 7-O > 3′-O > 4′-O |

| UGT1A3 | 3′-O > 3-O > 4′-O > 7-O |

Table 3: Antioxidant Contribution of Flavonoid Glucuronides

| Compound | Antioxidant Contribution (% Total Flavonoids) |

|---|---|

| 5,3′,4′-Trihydroxy-3-methoxyflavone-4′-glucuronide | 34% |

| Spinacetin-4′-glucuronide | 53% |

Adapted from

常见问题

Q. What analytical methods are recommended for detecting 4-Hydroxyantipyrine glucuronide in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting glucuronide metabolites like this compound. Key steps include:

- Hydrolysis : Use β-glucuronidase enzymes (e.g., Helix pomatia or E. coli sources) to cleave the glucuronide moiety. Optimal conditions (pH 5.0–6.0, 37°C, 12–18 hours) are critical to avoid incomplete hydrolysis or analyte degradation .

- Chromatographic retention : Reversed-phase HPLC with columns like Purospher® STAR RP-18 or hydrophilic interaction liquid chromatography (HILIC) improves retention of polar glucuronides .

- Validation : Include matrix-matched calibration curves and internal standards (e.g., deuterated analogs) to account for ion suppression/enhancement in LC-MS/MS .

Q. Which enzymes are responsible for the glucuronidation of 4-Hydroxyantipyrine?

UDP-glucuronosyltransferases (UGTs), particularly UGT1A and UGT2B subfamilies, catalyze glucuronidation. For example:

- UGT1A1 and UGT1A3 are implicated in conjugating structurally similar compounds like statins and SN-38 .

- Enzyme specificity can be confirmed using recombinant UGT isoforms or human liver microsomes with selective inhibitors .

Advanced Research Questions

Q. How can researchers address variability in pharmacokinetic data for this compound?

Key factors influencing variability include:

- CYP phenotype : Interindividual differences in cytochrome P450 enzymes (e.g., CYP2C9/19) that generate phase I metabolites like 4-Hydroxyantipyrine. Pre-screening subjects for CYP polymorphisms reduces variability .

- Urinary normalization : Correct glucuronide concentrations for creatinine levels to account for renal function differences .

- Sampling timing : Account for lag times (30–60 minutes) between hepatic glucuronide synthesis and urinary excretion .

Q. What experimental strategies differentiate structural isomers like this compound and 3-Hydroxymethylantipyrine glucuronide?

- Mass spectrometry : Use fragmentation patterns in field desorption (FD-MS) or fast atom bombardment (FAB-MS). For example, this compound shows distinct cleavage at the glucuronide linkage compared to 3-hydroxymethyl analogs .

- Chromatography : Optimize mobile phase gradients in HILIC to resolve isomeric glucuronides based on polarity differences .

Q. How can Bayesian analysis improve the interpretation of glucuronide enrichment studies?

- Modeling flux : Apply Markov chain Monte Carlo (MCMC) simulations to estimate gluconeogenesis/glycogenolysis contributions using -glucuronide positional enrichment (e.g., H5/H2 ratios) .

- Uncertainty quantification : Generate posterior probability distributions for flux parameters to assess confidence intervals in small sample sizes .

Q. What are the challenges in stabilizing glucuronide metabolites during long-term storage?

- Urine vs. plasma : Urinary glucuronides are stable at –20°C for ≥4 months, whereas plasma glucose degrades within 1 month. Use protease inhibitors and avoid freeze-thaw cycles .

- Derivatization : For gas chromatography, stabilize hydrolyzed metabolites via trimethylsilylation or acetylation .

Methodological Optimization

Q. How to optimize β-glucuronidase activity for hydrolysis of this compound?

Q. What statistical approaches resolve contradictions in glucuronide quantification across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。